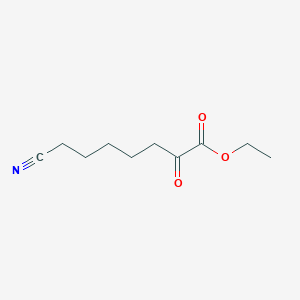

Ethyl 7-cyano-2-oxoheptanoate

描述

Structural Classification and Significance as an α-Keto Ester Derivative

From a structural standpoint, ethyl 7-cyano-2-oxoheptanoate is classified as an α-keto ester. This classification is defined by the presence of a ketone functional group at the alpha-carbon position relative to the ester's carbonyl group. The general structure of α-keto esters confers upon them a unique reactivity profile, making them pivotal intermediates in numerous organic reactions. abap.co.in The presence of the cyano group (-C≡N) at the terminal end of the seven-carbon chain further enhances its synthetic versatility, introducing an additional site for chemical modification. smolecule.com

The significance of α-keto esters in organic synthesis is well-established. They serve as precursors for the synthesis of a variety of valuable compounds, including α-hydroxy esters and α-amino acids, which are fundamental components of many biologically active molecules. abap.co.inrsc.org The reduction of the keto group can lead to the formation of chiral alcohols, which are crucial building blocks in the pharmaceutical industry. rsc.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₅NO₃ smolecule.com |

| CAS Number | 890097-92-4 sigmaaldrich.com |

Strategic Utility as a Building Block in Complex Chemical Syntheses

The true value of this compound lies in its utility as a strategic building block for the construction of more elaborate molecular frameworks. smolecule.com The presence of three distinct reactive sites—the α-keto group, the ester functionality, and the terminal cyano group—allows for a stepwise and controlled series of reactions to build molecular complexity.

Chemists can selectively target these functional groups to introduce new bonds and functionalities. For instance, the keto group can undergo nucleophilic addition or reduction, while the ester can be hydrolyzed or converted into an amide. smolecule.com The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for derivatization. This multi-functionality makes it an ideal starting material for the synthesis of heterocyclic compounds and other complex organic molecules. For example, similar cyano-containing esters are utilized in the synthesis of coumarin (B35378) derivatives and highly substituted tetrahydroquinolines. smolecule.com

Overview of Key Research Avenues for this compound

Current research involving this compound and related structures is exploring several promising directions. One major area of focus is its application in medicinal chemistry. smolecule.com The structural motifs present in this compound are found in various bioactive molecules, and researchers are investigating its potential as a scaffold for the development of new therapeutic agents. smolecule.com

Another significant research avenue is its use in the development of novel synthetic methodologies. The unique reactivity of this compound makes it a valuable tool for exploring new chemical transformations and for the efficient synthesis of complex target molecules. smolecule.com Furthermore, there is interest in its application in materials science, where its derivatives could be used to create new materials with tailored properties. smolecule.com Some studies have also noted its use as a certified reference material in cancer research for ensuring the accuracy of analytical data. smolecule.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 7-cyano-2-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-2-14-10(13)9(12)7-5-3-4-6-8-11/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXGHEWJJXAKEGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CCCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641279 | |

| Record name | Ethyl 7-cyano-2-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890097-92-4 | |

| Record name | Ethyl 7-cyano-2-oxoheptanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890097-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 7-cyano-2-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies and Chemical Transformations of Ethyl 7 Cyano 2 Oxoheptanoate

Direct Synthetic Routes to Ethyl 7-cyano-2-oxoheptanoate and its Analogs

The synthesis of this compound can be approached through the strategic assembly of its carbon backbone and the sequential or concurrent introduction of its characteristic functional groups.

Preparation from Simpler Precursors and Multicomponent Reactions

The assembly of the heptanoate (B1214049) skeleton can be efficiently achieved through the coupling of smaller, readily available building blocks. A common strategy involves the use of organometallic reagents to form the key carbon-carbon bonds. For instance, a Grignard reaction is a powerful tool for this purpose. The synthesis of a closely related analog, ethyl 7-chloro-2-oxoheptanoate, provides a blueprint for constructing the carbon framework. This process typically involves the reaction of a Grignard reagent derived from a 1,5-dihalopentane, such as 1-bromo-5-chloropentane, with an appropriate electrophile like ethyloxalylmonochloride or diethyl oxalate.

The reaction sequence can be summarized as follows:

Formation of the Grignard Reagent: 1-bromo-5-chloropentane is reacted with magnesium metal in an ethereal solvent like anhydrous tetrahydrofuran (THF) to form the corresponding Grignard reagent, 5-chloropentylmagnesium bromide.

Acylation: The Grignard reagent then undergoes a nucleophilic addition-elimination reaction with a suitable acylating agent. Ethyloxalylmonochloride is a highly effective reagent for this transformation, directly yielding the α-keto ester functionality.

Hydrolysis: An acidic workup is subsequently performed to hydrolyze the intermediate and afford the final product, ethyl 7-chloro-2-oxoheptanoate.

While not explicitly documented for this compound, multicomponent reactions (MCRs) represent a modern and efficient approach for the synthesis of complex molecules from three or more starting materials in a single synthetic operation. For the synthesis of β-ketonitriles, MCRs can offer significant advantages in terms of atom economy and procedural simplicity.

Esterification and Targeted Introduction of Keto and Cyano Functionalities

The introduction of the ester, keto, and cyano groups requires careful strategic planning to ensure selectivity and high yields.

Esterification and Keto Group Installation: As described in the Grignard-based approach, the ethyl ester and the 2-keto functionalities are often installed simultaneously through the use of reagents like ethyloxalylmonochloride. This method is highly convergent and efficiently establishes the β-keto ester moiety.

Introduction of the Cyano Functionality: The terminal cyano group is typically introduced via a nucleophilic substitution reaction on a suitable precursor, most commonly a halo-analog. The synthesis of this compound can be envisioned from its chloro- or bromo- a nalogs, such as ethyl 7-chloro-2-oxoheptanoate.

This transformation is a classic example of a nucleophilic substitution reaction where the halide is displaced by a cyanide nucleophile. organic-chemistry.org Common cyanide sources include:

Potassium Cyanide (KCN) or Sodium Cyanide (NaCN): These are ionic cyanides that readily provide the cyanide anion (CN⁻) in solution. The reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to enhance the nucleophilicity of the cyanide ion. acs.org The use of an ethanolic solution is also common, and heating under reflux is often required to drive the reaction to completion. organic-chemistry.org

Zinc Cyanide (Zn(CN)₂): This reagent is a less toxic alternative to alkali metal cyanides and can be used in metal-catalyzed cyanation reactions, for instance, with a nickel catalyst for the cyanation of unactivated alkyl halides. organic-chemistry.org

The choice of reagent and reaction conditions can be critical to avoid side reactions and to ensure a high yield of the desired nitrile. acs.org

| Cyanation Reagent | Typical Solvent | Catalyst (if any) | Key Features |

| KCN / NaCN | DMSO, DMF, Ethanol | None | Readily available, strong nucleophile. |

| Zn(CN)₂ | Acetonitrile | Nickel complex | Lower toxicity, suitable for catalyzed reactions. |

Functional Group Interconversions and Derivatization Strategies

The presence of three distinct functional groups in this compound offers multiple avenues for further chemical transformations, allowing for the synthesis of a diverse array of derivatives.

Oxidative Transformations of the Keto Group

The ketone functionality at the 2-position is a key site for oxidative transformations. Several methods can be employed to modify or cleave the molecule at this position.

Oxidative Cleavage: The β-keto ester moiety can undergo oxidative cleavage to yield α-keto esters. A method utilizing Oxone in the presence of aluminum trichloride in an aqueous medium has been reported for this transformation. acs.org This reaction proceeds through the formation of an α-hydroxy dicarbonyl intermediate, followed by further oxidation and rearrangement. acs.org

α-Hydroxylation: The introduction of a hydroxyl group at the α-position (C3) can be achieved through various oxidation methods. Enantioselective α-hydroxylation of β-keto esters has been accomplished using oxidants like cumene hydroperoxide in the presence of chiral metal complexes, such as those based on zirconium(IV). This provides access to valuable chiral α-hydroxy β-keto esters.

Baeyer-Villiger Oxidation: This reaction converts ketones into esters through the action of peroxyacids (e.g., meta-chloroperoxybenzoic acid, m-CPBA) or peroxides. wikipedia.org The Baeyer-Villiger oxidation of this compound would involve the insertion of an oxygen atom between the carbonyl carbon (C2) and one of the adjacent carbon atoms (C1 or C3). The regioselectivity of this reaction is determined by the migratory aptitude of the adjacent groups. organic-chemistry.org

| Oxidative Transformation | Reagents | Product Type |

| Oxidative Cleavage | Oxone, AlCl₃ | α-Keto ester |

| α-Hydroxylation | Cumene hydroperoxide, Chiral Zr(IV) complex | α-Hydroxy β-keto ester |

| Baeyer-Villiger Oxidation | m-CPBA, Peroxyacids | Ester |

Nucleophilic Substitution Reactions at Reactive Centers

This compound possesses two primary electrophilic centers susceptible to nucleophilic attack: the carbonyl carbon of the ketone and the carbon of the nitrile group. Additionally, the α-carbon (C3) can be deprotonated to form a nucleophilic enolate.

Reactions at the Keto Group: The carbonyl carbon of the ketone is electrophilic and can be attacked by a variety of nucleophiles. For example, reaction with organometallic reagents like Grignard reagents or organolithium compounds would lead to the formation of tertiary alcohols after an aqueous workup.

Reactions at the Cyano Group: The carbon of the nitrile group is also electrophilic. It can react with strong nucleophiles such as Grignard reagents to form imine anions, which upon hydrolysis yield ketones. This provides a route to modify the carbon skeleton. nih.gov

Reactions at the α-Carbon: The protons on the carbon atom alpha to both the keto and ester groups (C3) are acidic and can be removed by a suitable base to form a stabilized enolate. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, such as alkylation with alkyl halides. This allows for the introduction of various substituents at the C3 position, further diversifying the molecular structure.

Carbon-Carbon Bond Forming Reactions Involving this compound and Related α-Cyano Esters

The presence of electron-withdrawing groups in this compound and its analogs facilitates a variety of carbon-carbon bond-forming reactions, which are fundamental in the construction of complex molecular architectures.

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. wikipedia.org Compounds with a methylene (B1212753) group activated by two electron-withdrawing groups, such as malonic acid or cyanoacetic acid, are typical substrates for this reaction. wikipedia.orgyoutube.com

In the context of α-cyano esters, the methylene group alpha to both the cyano and the ester functionalities is highly acidic and can be readily deprotonated by a weak base to form a stable enolate. youtube.com This enolate then acts as a nucleophile, attacking an aldehyde or ketone. The resulting aldol-type intermediate subsequently undergoes dehydration to afford a new carbon-carbon double bond. The use of a mild base is crucial to prevent the self-condensation of the aldehyde or ketone reactant. wikipedia.org

The general mechanism for the Knoevenagel condensation involving an α-cyano ester is as follows:

Deprotonation of the α-carbon to form a resonance-stabilized enolate.

Nucleophilic attack of the enolate on the carbonyl carbon of an aldehyde or ketone.

Protonation of the resulting alkoxide to form a β-hydroxy intermediate.

Base-catalyzed dehydration to yield the final α,β-unsaturated cyano ester.

A variation known as the Doebner modification involves the use of pyridine as a solvent and catalyst, often with substrates containing a carboxylic acid group, which can then undergo decarboxylation. wikipedia.orgorganic-chemistry.org

The Michael reaction, or conjugate addition, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.com α-Cyano esters are effective Michael donors due to the stability of the corresponding carbanion. The reaction is thermodynamically controlled and is widely used for the formation of carbon-carbon bonds. organic-chemistry.org

The general steps of a Michael addition involving an α-cyano ester are:

Formation of a resonance-stabilized enolate from the α-cyano ester using a base.

Nucleophilic attack of the enolate at the β-carbon of the α,β-unsaturated system (the Michael acceptor). wikipedia.orgmasterorganicchemistry.com

Protonation of the resulting enolate to give the final 1,4-adduct. masterorganicchemistry.com

A wide range of nucleophiles can participate in conjugate additions, including enolates, amines, and thiolates. masterorganicchemistry.com The choice of nucleophile and substrate can lead to the formation of complex molecules from simple starting materials. wikipedia.org

| Michael Donors (Examples) | Michael Acceptors (Examples) |

| β-Ketoesters | α,β-Unsaturated aldehydes |

| Malonates | α,β-Unsaturated ketones |

| β-Cyanoesters | α,β-Unsaturated esters |

| Nitroalkanes | α,β-Unsaturated nitriles |

This table illustrates common classes of Michael donors and acceptors.

Grignard reagents are potent nucleophiles that readily react with carbonyl compounds. masterorganicchemistry.com The reaction of a Grignard reagent with an ester typically proceeds via a double addition mechanism. The initial nucleophilic acyl substitution forms a ketone intermediate, which is generally more reactive than the starting ester. youtube.com This intermediate then rapidly reacts with a second equivalent of the Grignard reagent to yield a tertiary alcohol after acidic workup. masterorganicchemistry.comyoutube.com

In the case of this compound, a Grignard reagent could potentially react at either the ketone or the ester carbonyl group. However, ketones are generally more reactive towards Grignard reagents than esters. Therefore, the primary reaction would be the addition to the C2-keto group. Careful control of reaction conditions, such as low temperatures and the use of less reactive organometallic reagents (e.g., organocuprates), can sometimes allow for selective addition or favor 1,4-conjugate addition in α,β-unsaturated systems. msu.edulibretexts.org The synthesis of the related compound ethyl 7-chloro-2-oxoheptanoate has been achieved through a Grignard reaction, indicating that with appropriate reaction control, the formation of the keto-ester is feasible. lookchem.comgoogle.compatsnap.com

The nitrile group in this compound is also susceptible to attack by Grignard reagents, which would lead to a ketone after hydrolysis of the intermediate imine. msu.edu

Asymmetric Synthesis and Stereoselective Transformations

The creation of chiral centers with high stereocontrol is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry. The keto group in this compound provides a handle for introducing chirality through asymmetric reduction.

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for asymmetric synthesis. Engineered enzymes, particularly ketoreductases (KREDs), have proven to be highly effective for the stereoselective reduction of β-keto esters and β-keto nitriles. acs.orgnih.gov

Ketoreductases, often requiring a cofactor such as NADPH, can reduce the ketone functionality of substrates like this compound to the corresponding chiral β-hydroxy ester with high enantiomeric and diastereomeric purity. google.comresearchgate.net Protein engineering has been instrumental in developing robust KREDs with improved stability, activity, and substrate scope. For instance, an engineered ketoreductase was developed for the synthesis of a bulky atorvastatin precursor, demonstrating the industrial applicability of this technology. acs.orgrsc.org These enzymatic reductions often yield products with excellent optical purity (>99% ee) and high conversion rates. researchgate.net

Nitrilases are another class of enzymes that can be employed to hydrolyze the terminal cyano group of this compound or its derivatives to a carboxylic acid. This transformation can be part of a chemoenzymatic route to produce valuable chiral β-hydroxy dicarboxylic acids. acs.org

| Enzyme Class | Transformation | Substrate Moiety | Product Moiety |

| Ketoreductase (KRED) | Asymmetric Reduction | Ketone | Chiral Alcohol |

| Lipase | Enantioselective acylation/hydrolysis | Alcohol/Ester | Acylated alcohol/Alcohol |

| Nitrilase | Hydrolysis | Nitrile | Carboxylic Acid |

This table summarizes the application of different enzyme classes in the transformation of bifunctional molecules like this compound.

Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of enantiomerically pure compounds. nih.gov The reduction of β-keto esters to chiral β-hydroxy esters is a well-established transformation, often employing chiral ruthenium (Ru) or iridium (Ir) complexes as catalysts. nih.govrsc.orgdicp.ac.cn

Catalysts derived from ligands such as BINAP have been extensively used in the ruthenium-catalyzed enantioselective hydrogenation of β-keto esters. dicp.ac.cn The stereoselectivity and catalytic activity are highly dependent on the reaction conditions, including the solvent, temperature, and additives. researchgate.net Iridium-catalyzed asymmetric hydrogenation has also emerged as a valuable method, with chiral P,N,N-ligands and P,N,O-ligands showing high efficiency for the hydrogenation of various ketones and β-keto esters, affording the corresponding alcohols in excellent enantioselectivities (up to 99% ee). rsc.orgnih.gov

A dynamic kinetic resolution (DKR) strategy can be employed for the asymmetric transfer hydrogenation of α-substituted-β-keto carbonitriles. acs.orgorganic-chemistry.org This approach allows for the formation of α-substituted-β-hydroxy carbonitriles with high enantio- and diastereoselectivities (up to >99% ee and >99:1 dr). acs.orgorganic-chemistry.org

| Catalyst System | Substrate Type | Product Type | Enantioselectivity (ee) |

| Ir-ferrocenyl P,N,N-ligands | β-Keto esters | β-Hydroxy esters | Up to 95% rsc.org |

| Ru-BINAP | β-Keto esters | β-Hydroxy esters | Excellent dicp.ac.cn |

| Ir-P,N,O-ligands | Prochiral ketones | Chiral alcohols | Up to 98% nih.gov |

| Rhodium-tethered catalyst | α-Substituted-β-keto carbonitriles | α-Substituted-β-hydroxy carbonitriles | Up to >99% organic-chemistry.org |

This table presents a selection of catalyst systems and their reported performance in the asymmetric hydrogenation of keto-containing compounds.

Diastereoselective Control in Addition Reactions

The presence of a ketone carbonyl group in this compound offers a reactive site for nucleophilic addition reactions, which can lead to the formation of a new stereocenter at the C2 position. Achieving control over the stereochemical outcome of such additions is crucial for the synthesis of stereochemically defined molecules. While specific studies on the diastereoselective addition to this compound are not extensively documented, principles from analogous reactions with other β-ketoesters and γ-cyano ketones provide a strong basis for predicting and controlling stereoselectivity.

One established strategy for achieving diastereoselective control is the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate, directing the approach of a nucleophile to one face of the carbonyl group over the other. Following the reaction, the auxiliary can be removed, yielding a product with a high degree of stereochemical purity. For instance, chiral auxiliaries have been successfully employed in the diastereoselective α-alkylation of amides. beilstein-journals.org

Another powerful approach involves the use of chiral catalysts. In this scenario, a small amount of a chiral catalyst, often a metal complex with a chiral ligand, orchestrates the enantioselective or diastereoselective addition of a nucleophile. For example, chiral N-heterocyclic carbenes have been shown to catalyze the asymmetric cross-benzoin reaction of aldehydes with racemic α-keto esters, resulting in products with high enantio- and diastereocontrol. nih.gov Similarly, copper(I) complexes with chiral phosphine ligands catalyze the enantioselective and diastereoselective addition of diborylmethane to α-ketoesters, producing β-hydroxyboronates with up to two contiguous stereogenic centers. nih.gov

Substrate-controlled diastereoselective reactions are also a viable strategy, where an existing stereocenter in the molecule influences the stereochemical outcome of a subsequent reaction. While this compound itself is prochiral at the C2 position, derivatives with a pre-existing stereocenter could undergo highly diastereoselective additions.

The table below illustrates the potential for high diastereoselectivity in addition reactions to keto-esters, based on findings from analogous systems.

| Reactant 1 | Reactant 2 | Catalyst/Auxiliary | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

| Racemic β-halo α-keto ester | Aromatic aldehyde | Chiral N-heterocyclic carbene | >20:1 | High | nih.gov |

| α-ketoester | Diborylmethane | Chiral phosphine-copper(I) complex | >20:1 | up to 99 | nih.gov |

| α,β-unsaturated amide | Organometallic reagent | (S,S)-(+)-pseudoephedrine | High | 63-96 | beilstein-journals.org |

These examples underscore the feasibility of achieving high levels of diastereoselective control in addition reactions to the keto-ester functionality present in this compound. The choice of chiral auxiliary, catalyst, or substrate-based control element would be critical in directing the stereochemical outcome of the reaction.

Process Intensification and Green Chemistry Approaches in Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, better reproducibility, and greater scalability. rsc.org While a dedicated continuous flow synthesis for this compound has not been specifically reported, the synthesis of its core structural motifs—β-keto esters and aliphatic nitriles—has been successfully demonstrated in flow reactors. These examples provide a clear roadmap for the development of a continuous flow process for the target molecule.

The synthesis of β-keto esters via a Claisen condensation has been adapted to a continuous process. google.com This involves the continuous feeding of an alkyl acetate and a strong base into a reaction zone to generate an enolate, which is then reacted with another ester in a subsequent reaction zone. google.com This approach is particularly advantageous when dealing with unstable intermediates or when precise temperature control is crucial. google.com The continuous production and immediate consumption of reactive intermediates minimize the risk of side reactions and decomposition. google.com

Similarly, the synthesis of nitriles has been extensively explored in continuous flow systems. Methods such as the van Leusen reaction, which converts ketones to nitriles using TosMIC (p-toluenesulfonylmethyl isocyanide), have been adapted to flow, offering a cyanide-free and scalable process. rsc.org Other approaches include the direct conversion of carboxylic acids to nitriles under high-temperature and high-pressure conditions in a flow reactor. acs.orgnih.gov The oxidative dehydrogenation of amines to nitriles using heterogeneous catalysts in a continuous flow setup has also been reported as a green and efficient method. dtu.dk

A hypothetical continuous flow synthesis of this compound could involve a multi-step sequence where the β-keto ester core is first formed, followed by the introduction of the cyano group in a subsequent flow module. The use of packed-bed reactors with immobilized reagents or scavengers can further enhance the efficiency and purity of the final product by enabling in-line purification. nih.govresearchgate.net

The following table summarizes key parameters from reported continuous flow syntheses of related compound classes, highlighting the potential for an efficient synthesis of this compound.

| Reaction Type | Key Reagents | Residence Time | Temperature (°C) | Yield (%) | Reference |

| Claisen Condensation (β-keto esters) | Alkyl acetate, base, ester | < 5 minutes | > 20 | Not specified | google.com |

| Van Leusen Reaction (Nitriles from ketones) | Ketone, TosMIC, NaOtBu | 1.5 minutes | Not specified | High | rsc.org |

| Carboxylic acid to Nitrile | Carboxylic acid, acetonitrile | 25 minutes | 350 | Not specified | acs.orgnih.gov |

| Oxidative Dehydrogenation (Amines to nitriles) | Amine, air, RuO2/Al2O3 catalyst | Not specified | Not specified | up to 82 | dtu.dk |

| α-ketoester synthesis | Nitroolefinic esters, polymer-supported reagents | Variable | Variable | High purity | nih.govresearchgate.net |

These examples demonstrate that the individual structural components of this compound can be synthesized efficiently and safely using continuous flow technology. A telescoped, multi-step flow synthesis would represent a significant advancement in the production of this and related compounds, aligning with the principles of process intensification and green chemistry.

Iii. Mechanistic Elucidation and Reactivity Principles of Ethyl 7 Cyano 2 Oxoheptanoate

Influence of α-Keto and Cyano Groups on Molecular Reactivity and Stability

The chemical behavior of Ethyl 7-cyano-2-oxoheptanoate is dominated by the interplay of its three primary functional components: the ester, the α-ketone, and the terminal nitrile (cyano) group.

The α-keto ester moiety is a key feature, characterized by two adjacent carbonyl groups (the ketone at C2 and the ester at C1). The ketone group is electrophilic due to the electron-withdrawing nature of its oxygen atom. This electrophilicity is further enhanced by the adjacent ester group, making the α-keto carbon susceptible to nucleophilic attack. This structural motif is known to be vulnerable to rapid spontaneous hydrolysis in aqueous environments, which can lead to the release of protons and acidification of the medium. nih.gov

Furthermore, the protons on the carbon atom adjacent to the ketone (the α-carbon) are acidic and can be removed by a base. This leads to the formation of an enolate, a key reactive intermediate in many organic reactions. The stability of this enolate is a crucial factor in the compound's reactivity.

The combination of these groups makes this compound a versatile intermediate in organic synthesis. The reactivity at the α-keto ester position can be exploited for forming new carbon-carbon bonds, while the cyano group offers a handle for further functional group transformations.

Table 1: Influence of Functional Groups on Reactivity

| Functional Group | Key Structural Feature | Influence on Reactivity |

|---|---|---|

| α-Keto Ester | Two adjacent carbonyls (C=O) | - Highly electrophilic ketone carbon. - Acidic α-protons leading to enolate formation. - Susceptible to hydrolysis. nih.gov |

| Cyano Group | Carbon-nitrogen triple bond (-C≡N) | - Strong electron-withdrawing nature. - Can be hydrolyzed or reduced. - Potential site for nucleophilic addition. |

Reaction Mechanism Investigations via Spectroscopic Analysis of Intermediates

Direct spectroscopic studies detailing reaction intermediates specifically for this compound are not readily found. However, the investigation of reaction mechanisms for similar α-keto esters and nitriles relies heavily on standard spectroscopic techniques.

Infrared (IR) Spectroscopy is a powerful tool for identifying the functional groups present in a molecule and for tracking their transformation during a reaction. The IR spectrum of this compound would be expected to show characteristic absorption bands. The C=O stretches of the ketone and ester groups typically appear as very strong and sharp peaks in the 1630-1830 cm⁻¹ region. masterorganicchemistry.com The C≡N stretch of the nitrile group would be found in the relatively uncongested region of 2000-2400 cm⁻¹. masterorganicchemistry.com During a reaction, the disappearance of these peaks or the appearance of new ones (e.g., a broad O-H stretch around 3300 cm⁻¹ indicating hydrolysis) would provide evidence for the reaction pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) provides detailed information about the carbon-hydrogen framework. For instance, in reactions involving the enolate intermediate, the disappearance of the signal for the α-proton could be observed. ¹³C NMR is particularly useful for observing the carbonyl carbons, which appear far downfield (around 200 ppm), and their chemical environment changes can signify reaction progress. youtube.com In studies of related keto-enol tautomerism, NMR is used to determine the ratio of keto and enol forms in different solvents, as the chemical shifts for the protons and carbons in each tautomer are distinct. nih.gov

Mass Spectrometry (MS) can be used to identify the molecular weight of intermediates and products, helping to confirm proposed reaction steps. Fragmentation patterns can also provide structural clues about the intermediates formed.

Theoretical and Computational Insights into Reaction Pathways

Computational chemistry offers a powerful lens for understanding the reactivity and mechanistic pathways of molecules like this compound, even in the absence of extensive experimental data.

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

HOMO : Represents the orbital containing the most loosely held electrons. It is associated with the molecule's ability to act as a nucleophile or electron donor.

LUMO : Represents the lowest energy empty orbital. It is associated with the molecule's ability to act as an electrophile or electron acceptor.

For a molecule like this compound, computational analysis would likely show that the LUMO is localized around the highly electrophilic α-keto ester portion of the molecule. This indicates that this region is the most probable site for a nucleophilic attack. The HOMO, conversely, would likely be associated with regions of higher electron density, such as the oxygen atoms. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. acs.org

Table 2: Predicted Frontier Orbital Characteristics

| Orbital | Location | Predicted Chemical Role |

|---|---|---|

| HOMO | Likely localized on oxygen atoms | Electron-donating sites (nucleophilic character) |

| LUMO | Likely localized on the α-keto ester carbons | Electron-accepting sites (electrophilic character) |

Theoretical calculations can map out the entire energy landscape of a chemical reaction. By computing the energies of reactants, intermediates, transition states, and products, a reaction energy profile can be constructed.

Transition State Theory is used to locate the highest energy point along the reaction coordinate, known as the transition state. The geometry of this transient species provides crucial insights into the reaction mechanism. Computational methods like Density Functional Theory (DFT) are commonly used to optimize the geometries of transition states and calculate their energies. orientjchem.org The energy difference between the reactants and the transition state is the activation energy, which determines the rate of the reaction. For example, in a potential hydrolysis reaction of the ester, calculations could model the approach of a water molecule, the formation of a tetrahedral intermediate, and the subsequent bond-breaking and bond-forming steps, identifying the highest energy barrier in the process.

While not directly involving this compound, the study of quantum mechanical tunneling provides fascinating insights into chemical reactivity, particularly in related fields like carbene chemistry. Tunneling is a quantum phenomenon where a particle can pass through a potential energy barrier even if it does not have enough classical energy to overcome it.

This effect is most significant for light particles like electrons and hydrogen atoms and is highly dependent on the height and width of the reaction barrier. In some reactions, such as hydrogen shifts in carbenes, tunneling can dramatically increase the reaction rate, especially at low temperatures, and can even lead to products that would not be expected based on classical transition state theory. nih.gov For instance, a reaction may proceed through a higher energy barrier if that barrier is narrower, allowing for more efficient tunneling, thereby superseding traditional kinetic control. nih.gov While heavy-atom tunneling is less common, it has been observed and studied, emphasizing the role of quantum mechanics in organic processes. acs.org These principles highlight that a complete understanding of reactivity, particularly for processes involving bond breaking and formation, sometimes requires consideration of non-classical, quantum effects.

Based on a thorough review of scientific literature, there is limited to no direct published information available specifically detailing the advanced applications of This compound in the synthesis of statins, pregabalin (B1679071) analogs, or the specific heterocyclic compounds as outlined in the request.

The provided outline appears to conflate the applications of several different, structurally distinct chemical intermediates. For instance:

Statin synthesis often utilizes chiral building blocks like ethyl (R)-4-cyano-3-hydroxybutyrate. mdpi.com

Pregabalin synthesis involves key intermediates such as (S)-ethyl 3-cyano-5-methylhexanoate.

The synthesis of various pyridone derivatives frequently employs foundational molecules like ethyl cyanoacetate (B8463686) in multi-component reactions. researchgate.netresearchgate.netekb.eg

Furthermore, the compound Ethyl 7-chloro-2-oxoheptanoate , a close structural analog where a chloro group replaces the cyano group at the 7-position, is a well-documented intermediate in the synthesis of pharmaceuticals like Cilastatin. google.com It is chemically plausible to convert the chloro-derivative to the cyano-derivative via nucleophilic substitution. However, literature detailing the subsequent use of this compound in the specified pharmaceutical pathways is not available.

Given the strict requirement to focus solely on this compound and to adhere to the provided outline, it is not possible to generate a scientifically accurate article that fulfills the request. The foundational premise that this specific compound is a key precursor in these particular advanced syntheses is not supported by the available chemical research literature.

Therefore, the requested article cannot be generated with the required level of scientific accuracy and adherence to the source material.

Iv. Advanced Applications of Ethyl 7 Cyano 2 Oxoheptanoate in Specialized Organic Syntheses

Role in the Development of Combinatorial Compound Libraries

The molecular architecture of Ethyl 7-cyano-2-oxoheptanoate makes it a potentially valuable scaffold for the construction of combinatorial compound libraries. The generation of such libraries is a cornerstone of modern drug discovery and materials science, aiming to synthesize a vast number of structurally diverse molecules in a systematic and efficient manner. The suitability of a starting molecule, or scaffold, for combinatorial synthesis is largely dependent on its possession of multiple, selectively addressable functional groups. This compound features three distinct functional groups—an ethyl ester, a ketone, and a nitrile—each offering a unique site for chemical modification.

The presence of these three reactive centers allows for a "three-dimensional" approach to library synthesis, where each functional group can be independently reacted to introduce a point of diversity. For instance:

The Keto Group: The α-ketoester moiety is susceptible to a wide range of reactions. It can undergo nucleophilic addition, condensation reactions with various amines and hydrazines to form heterocycles, or reduction to a secondary alcohol, which can be further functionalized.

The Nitrile Group: The cyano group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or participate in cycloaddition reactions to form various nitrogen-containing heterocyclic rings, such as tetrazoles.

The Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse library of amines or alcohols to form amides or other esters. Alternatively, it can be reduced to a primary alcohol.

This trifunctional nature allows chemists to systematically introduce three different sets of building blocks onto the heptanoate (B1214049) backbone. By employing a combinatorial approach—reacting a set of 'A' reagents at the ketone, a set of 'B' reagents at the nitrile, and a set of 'C' reagents at the ester—a large and diverse library of A x B x C distinct compounds can be rapidly synthesized from the single starting scaffold of this compound. While specific, large-scale library syntheses using this exact molecule are not extensively documented in public literature, its structure aligns perfectly with the principles of a multifunctional building block sought after in combinatorial chemistry for generating novel chemical entities. nih.govnih.gov

Utility in the Production of Fine Chemicals and Specialty Materials

This compound and its close chemical relatives serve as important intermediates in the synthesis of high-value fine chemicals, particularly within the pharmaceutical industry. Fine chemicals are pure, single substances produced in limited quantities through complex, multi-step processes. The utility of this compound class is exemplified by the role of its halogenated analogue, Ethyl 7-chloro-2-oxoheptanoate, as a key starting material in the synthesis of Cilastatin. google.compatsnap.com

Cilastatin is a renal dehydropeptidase inhibitor, which is co-administered with the carbapenem (B1253116) antibiotic imipenem (B608078). patsnap.com By inhibiting this enzyme, Cilastatin prevents the metabolic breakdown of imipenem in the kidneys, thereby increasing its efficacy and protecting against potential nephrotoxicity. patsnap.com The synthesis of Cilastatin is a sophisticated process where the structural integrity and purity of each intermediate are critical. The use of Ethyl 7-chloro-2-oxoheptanoate as a precursor highlights its importance in the production of this life-saving pharmaceutical fine chemical. google.com The preparation of high-purity Ethyl 7-chloro-2-oxoheptanoate is itself a significant area of chemical process research, aiming to improve yields and reduce manufacturing costs for the final active pharmaceutical ingredient. google.compatsnap.com

The table below outlines the role of this class of compounds in the production of fine chemicals.

| Intermediate Compound | Final Product | Application of Final Product |

|---|---|---|

| Ethyl 7-chloro-2-oxoheptanoate | Cilastatin Sodium | Pharmaceutical: A renal dehydropeptidase inhibitor used to prevent the degradation of the antibiotic imipenem. patsnap.com |

While its application in producing specialty materials like polymers or advanced materials is not well-documented, its established role in the synthesis of complex pharmaceutical compounds underscores its significance as a valuable fine chemical intermediate. chemprob.org

V. Analytical and Structural Characterization Methodologies for Research Purposes

Spectroscopic Techniques for Structural Confirmation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry, Infrared Spectroscopy)

Spectroscopic methods are indispensable for the unambiguous structural elucidation of Ethyl 7-cyano-2-oxoheptanoate. Each technique provides unique information about the molecule's functional groups and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide key structural information. Based on analogous structures found in chemical literature, the expected chemical shifts can be predicted. google.com For instance, the ethyl ester group would show a characteristic quartet and triplet in the ¹H NMR spectrum, while the various methylene (B1212753) groups (-CH₂-) in the heptanoate (B1214049) chain would appear as multiplets at distinct chemical shifts. In ¹³C NMR, the carbonyl carbons of the keto and ester groups, as well as the carbon of the nitrile group, would exhibit signals in their characteristic downfield regions. google.com

Table 1: Predicted NMR Spectral Data for this compound

| NMR Type | Functional Group | Predicted Chemical Shift (δ) in ppm |

|---|---|---|

| ¹H NMR | CH₃ (ethyl ester) | ~1.2-1.4 (triplet) |

| ¹H NMR | CH₂ (ethyl ester) | ~4.1-4.3 (quartet) |

| ¹H NMR | CH₂ (chain) | ~1.5-3.0 (multiplets) |

| ¹³C NMR | C≡N (nitrile) | ~117-120 |

| ¹³C NMR | C=O (ester) | ~160-170 |

| ¹³C NMR | C=O (keto) | ~190-200 |

| ¹³C NMR | CH₂/CH₃ (aliphatic) | ~14-65 |

Note: Predicted values are based on general principles and data for structurally similar compounds. google.com

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₅NO₃), the molecular weight is 197.23 g/mol . smolecule.com In a mass spectrum, a molecular ion peak [M]⁺ would be expected at m/z 197. Analysis of related compounds by Gas Chromatography/Mass Spectrometry (GC/MS) reveals common fragmentation patterns, such as the loss of the ethoxy group (-OC₂H₅) or cleavage adjacent to the carbonyl groups, which help to confirm the structure. google.com

Infrared (IR) Spectroscopy IR spectroscopy is particularly effective for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show distinct absorption bands corresponding to its nitrile, keto, and ester moieties. Studies on similar cyano-containing esters show characteristic peaks for the C≡N stretch and the C=O stretch of the ester. google.com

Table 2: Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Nitrile (-C≡N) | Stretch | ~2240-2260 | google.com |

| Keto (C=O) | Stretch | ~1715-1725 | |

| Ester (C=O) | Stretch | ~1735-1750 | google.com |

| C-O | Stretch | ~1100-1300 | google.com |

Note: Values are typical ranges for the specified functional groups.

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination (e.g., Gas Chromatography, High-Performance Liquid Chromatography)

Chromatographic techniques are the primary methods for assessing the purity of synthesized this compound and for resolving and quantifying its enantiomers if the molecule is prepared in a chiral form.

Gas Chromatography (GC) Gas Chromatography, often referred to as Vapor Phase Chromatography (VPC), is a standard method for determining the purity of volatile and thermally stable compounds. For molecules structurally related to this compound, GC analysis is routinely used post-synthesis. google.com A typical method would involve a capillary column, such as a DB-5, with a temperature gradient to ensure separation from any starting materials, byproducts, or solvents. google.com The purity is determined by the area percentage of the main peak in the resulting chromatogram. google.com

High-Performance Liquid Chromatography (HPLC) HPLC is a highly versatile and widely used technique for purity analysis. apolloscientific.co.uk It is suitable for a broader range of compounds than GC, including those that are not volatile or are thermally sensitive. Purity assessment of related keto-esters has been successfully demonstrated using reverse-phase HPLC, for example, with an acetonitrile/water mobile phase, where the compound's purity is reflected by its retention time and peak area. google.com

For chiral versions of related β-cyano esters, the determination of enantiomeric excess (% ee) is critical. This is achieved using chiral HPLC, which employs a stationary phase designed to interact differently with each enantiomer, leading to their separation. This technique has been successfully used to analyze the products of asymmetric bioreductions, achieving baseline separation of enantiomers and allowing for precise quantification of their ratio. researchgate.net

Advanced Characterization for Mechanistic Probes (e.g., UV/Vis Spectroscopy in Pyrolysis Studies)

Beyond routine structural confirmation, advanced analytical methods can be employed to investigate the reactivity and reaction mechanisms of this compound and its analogues. UV/Vis spectroscopy, when coupled with techniques like flash pyrolysis, serves as a powerful probe for studying reactive intermediates.

A notable example involves the study of a closely related compound, ethyl 2-cyano-2-oxoacetate, using high-vacuum flash pyrolysis. researchgate.net In this research, the pyrolysate was trapped in an inert argon matrix at cryogenic temperatures (8 K) and analyzed by UV/Vis spectroscopy. researchgate.net The experiment allowed for the direct observation of a reactive intermediate, cyanohydroxycarbene, which exhibited a broad absorption signal between 400 and 550 nm. researchgate.net Upon irradiation of the matrix with specific wavelengths of light, this signal disappeared, and new signals corresponding to photoproducts appeared, demonstrating the utility of UV/Vis spectroscopy in monitoring the transformation of transient species and elucidating reaction pathways. researchgate.net Such a methodological approach could be adapted to study the thermal decomposition mechanisms of this compound.

常见问题

Q. What are the established synthetic routes for Ethyl 7-cyano-2-oxoheptanoate, and what are their key experimental conditions?

this compound can be synthesized via multistep pathways. For example:

- Lactone-based synthesis : Cycloheptanone derivatives undergo hydrolysis and oxidation. In one approach, cycloheptanone is reacted with potassium persulfate in ethanol/methanol to yield 7-hydroxyheptanoate intermediates, which are oxidized with PCC (pyridinium chlorochromate) to form the 7-oxoheptanoate backbone. Subsequent cyanidation steps (e.g., using sodium cyanide) introduce the cyano group .

- Coumarin derivatives : Substituted coumarins can serve as precursors. For instance, cyanoacetic acid reacts with intermediates in the presence of zinc chloride/HCl, followed by esterification with ethanol/sulfuric acid .

Key considerations : Yield optimization depends on solvent polarity (e.g., methanol vs. ethanol) and oxidation efficiency (PCC vs. alternative oxidants).

Q. How can researchers validate the purity and structural identity of this compound?

- Analytical techniques :

- NMR spectroscopy : H and C NMR to confirm ester, ketone, and nitrile functional groups (e.g., carbonyl peaks at ~170-200 ppm, nitrile at ~110-120 ppm).

- IR spectroscopy : Stretching frequencies for C≡N (~2240 cm), C=O (ester: ~1740 cm, ketone: ~1710 cm).

- Chromatography : HPLC or GC-MS to assess purity (>95% by area normalization).

Advanced Research Questions

Q. What mechanistic insights explain competing side reactions during the cyanidation of 7-oxoheptanoate intermediates?

Cyanidation via nucleophilic addition to carbonyl groups can compete with:

- Enolization : Acidic conditions promote keto-enol tautomerism, reducing electrophilicity of the carbonyl carbon.

- Over-alkylation : Excess cyanide may lead to di-adduct formation. Mitigation strategies :

- Use aprotic solvents (e.g., THF) to minimize enolization.

- Optimize stoichiometry (e.g., 1.1–1.3 equivalents of NaCN) and temperature (0–5°C) to favor mono-cyanidation .

Q. How do structural analogs (e.g., Ethyl 7-chloro-2-oxoheptanoate) inform the reactivity of this compound in drug design?

- Electrophilic vs. nucleophilic sites : The cyano group enhances electrophilicity at the α-carbon, making it a candidate for Michael additions in prodrug synthesis. In contrast, chloro analogs (e.g., Ethyl 7-chloro-2-oxoheptanoate) exhibit higher leaving-group potential for nucleophilic substitutions .

- Case study : Tcilastatin, a β-lactamase inhibitor, incorporates similar ester-ketone motifs. Comparative docking studies can predict binding affinities of cyano vs. chloro derivatives .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved through experimental design?

- Discrepancy : Yields for PCC-mediated oxidation of 7-hydroxyheptanoates range from 60% (methanol) to 75% (ethanol) , while alternative routes (e.g., POCl/N,N-diethylaniline) claim >80% efficiency .

- Root cause : Solvent polarity affects oxidation kinetics. Polar aprotic solvents (e.g., DCM) may improve PCC activity.

- Resolution : Design a fractional factorial experiment varying solvent, temperature, and oxidant to identify optimal conditions .

Methodological Guidance

Q. How should researchers address solubility challenges in kinetic studies of this compound?

- Solvent screening : Test dimethyl sulfoxide (DMSO), acetonitrile, or THF for dissolution.

- Surfactant-assisted methods : Use Triton X-100 or cyclodextrins to enhance aqueous solubility for biological assays .

Q. What strategies are recommended for resolving conflicting spectral data in structural elucidation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。